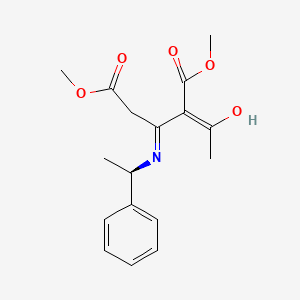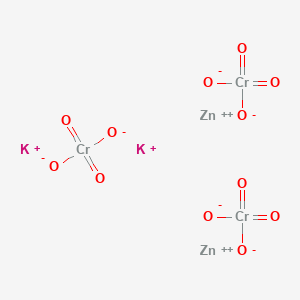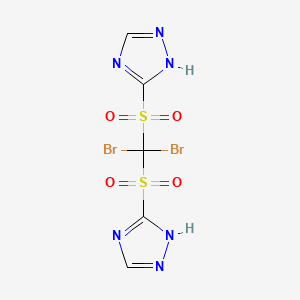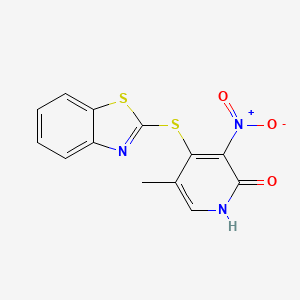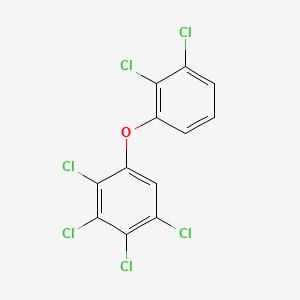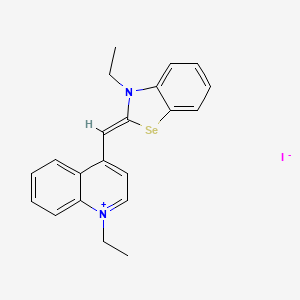
N-(2,5-Dihydro-2-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)decan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 304-491-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of isobutyronitrile with sodium hypochlorite and sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in reactors equipped with cooling systems to maintain the low temperatures required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, typically at temperatures above 60°C, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers. These include polystyrene, polyacrylonitrile, and polymethyl methacrylate, among others.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:
Polymer Chemistry: Used to initiate the polymerization of various monomers, leading to the production of a wide range of polymers.
Biology: Employed in the study of free radical reactions and their effects on biological systems.
Medicine: Utilized in the development of drug delivery systems and biomedical materials.
Industry: Applied in the manufacturing of plastics, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomers used in the polymerization process, and the pathways involved are the radical polymerization pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its ability to decompose at relatively low temperatures, making it suitable for polymerization processes that require mild conditions.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-azobis(2,4-dimethylvaleronitrile)
Each of these compounds has its own set of properties and applications, but 2,2’-azobis(2-methylpropionitrile) stands out for its versatility and efficiency in initiating polymerization reactions under mild conditions.
Eigenschaften
CAS-Nummer |
94276-02-5 |
|---|---|
Molekularformel |
C18H26N4OS |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-(2-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)decanamide |
InChI |
InChI=1S/C18H26N4OS/c1-2-3-4-5-6-7-11-14-16(23)19-17-20-18(24)21-22(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H2,19,20,21,23,24) |
InChI-Schlüssel |
NYAPNLOFIICOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=NC(=S)NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



